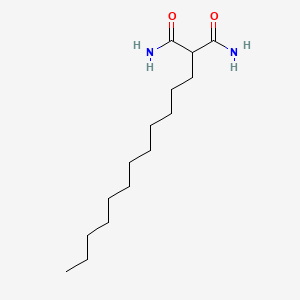
2-Dodecylpropanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Dodecylpropanediamide is an organic compound characterized by the presence of a long dodecyl chain attached to a propanediamide backbone. This compound is notable for its amphiphilic properties, which make it useful in various applications, including as a surfactant and in the formation of monolayers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecylpropanediamide typically involves the reaction of dodecylamine with a suitable propanediamide precursor. One common method is the reaction of dodecylamine with acryloyl chloride, followed by hydrogenation to yield the desired product. The reaction conditions often include:
Temperature: Typically carried out at room temperature to 50°C.
Solvent: Common solvents include dichloromethane or tetrahydrofuran.
Catalysts: Hydrogenation may require a palladium on carbon catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Dodecylpropanediamide can undergo various chemical reactions, including:
Oxidation: The amide group can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction of the amide group can yield primary amines.
Substitution: The dodecyl chain can undergo substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while sulfonation can be achieved using sulfur trioxide or chlorosulfonic acid.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
2-Dodecylpropanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the formation of micelles and monolayers, which are essential in studying surface chemistry and catalysis.
Biology: Employed in the preparation of lipid bilayers and as a component in drug delivery systems.
Medicine: Investigated for its potential in creating biocompatible materials and as a carrier for therapeutic agents.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 2-Dodecylpropanediamide is largely dependent on its amphiphilic nature. The compound can interact with both hydrophobic and hydrophilic environments, making it effective in stabilizing emulsions and forming micelles. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
2-Dodecylpropanediamine: Similar structure but with an amine group instead of an amide.
Dodecylamine: Lacks the propanediamide backbone.
N,N-Dimethyldodecylamine: Contains a tertiary amine instead of an amide group.
Uniqueness
2-Dodecylpropanediamide is unique due to its combination of a long hydrophobic dodecyl chain and a hydrophilic propanediamide group. This dual functionality allows it to act as an effective surfactant and stabilizer in various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
101452-66-8 |
|---|---|
Molecular Formula |
C15H30N2O2 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
2-dodecylpropanediamide |
InChI |
InChI=1S/C15H30N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13(14(16)18)15(17)19/h13H,2-12H2,1H3,(H2,16,18)(H2,17,19) |
InChI Key |
ZCUSIIIYJWZSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC(C(=O)N)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















